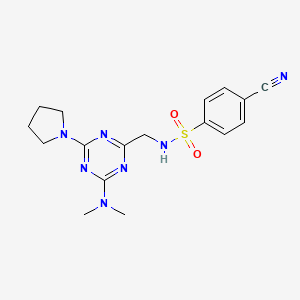
4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound, notable for its multifunctional groups that lend it to various chemical reactions and applications. This compound belongs to the class of organic sulfonamides, characterized by the presence of a sulfonyl functional group attached to an amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the triazine ring: : The initial step often involves the formation of the 1,3,5-triazine ring through the reaction of cyanuric chloride with a suitable amine, under basic conditions.
Substitution reactions: : Following the ring formation, the 4-(dimethylamino) and pyrrolidin-1-yl groups are introduced via substitution reactions. These reactions typically occur in an organic solvent, such as dichloromethane, under reflux conditions.
Sulfonation: : Finally, the sulfonamide moiety is introduced by reacting the triazine derivative with 4-cyanobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar steps but optimized for higher yield and efficiency. This often involves the use of continuous flow reactors to better control reaction conditions and improve scalability. High-pressure and high-temperature conditions may also be employed to accelerate reaction rates.
化学反応の分析
Types of Reactions
Oxidation: : While the compound is generally stable, under strong oxidizing conditions, it can undergo oxidative cleavage of the cyano and sulfonyl groups.
Reduction: : Reduction reactions can target the cyano group, converting it to a primary amine.
Substitution: : The compound readily participates in nucleophilic substitution reactions due to the electrophilic nature of the triazine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: : Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: : Benzenesulfonic acid derivatives.
Reduction: : The corresponding primary amine derivatives.
Substitution: : Various substituted triazine derivatives.
科学的研究の応用
Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry. Its triazine core is a key scaffold in various agrochemicals and pharmaceuticals.
Biology
In biological research, the compound is studied for its potential as a molecular probe due to its ability to form stable complexes with certain biomolecules.
Medicine
Potential medicinal applications include its use as an antimicrobial agent, owing to the presence of the sulfonamide group known for its antibacterial properties.
Industry
In industry, it can be employed in the manufacture of dyes, pesticides, and polymers due to its reactive functional groups and stability.
作用機序
The compound’s effects are primarily exerted through interactions with specific molecular targets, such as enzymes or receptors, facilitated by the electrophilic triazine ring. The sulfonamide group can inhibit certain bacterial enzymes, contributing to its antimicrobial activity. The mechanism often involves competitive inhibition, where the compound mimics the natural substrate of the enzyme, thereby blocking its activity.
類似化合物との比較
Unique Features
Triazine Core: : The presence of the 1,3,5-triazine ring provides unique reactivity compared to other sulfonamides.
Functional Groups: : The combination of cyano, dimethylamino, and sulfonamide groups contributes to its multifunctionality.
Similar Compounds
Sulfanilamide: : An antibacterial sulfonamide, but lacks the triazine ring.
Triazine-based herbicides: : Such as atrazine, which also features the triazine ring but different functional groups.
Cyano-substituted compounds: : Like cyanobenzene, which shares the cyano group but not the other functionalities.
特性
IUPAC Name |
4-cyano-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-23(2)16-20-15(21-17(22-16)24-9-3-4-10-24)12-19-27(25,26)14-7-5-13(11-18)6-8-14/h5-8,19H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJANRNZFGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI)](/img/structure/B2735365.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

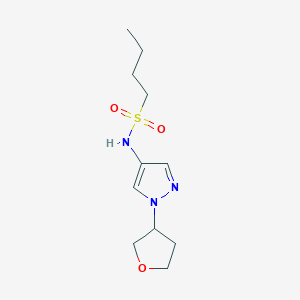
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)
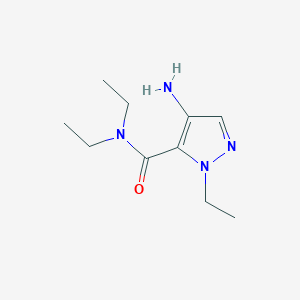
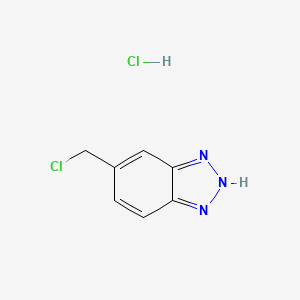
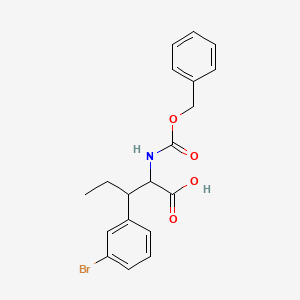
![5-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2735380.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
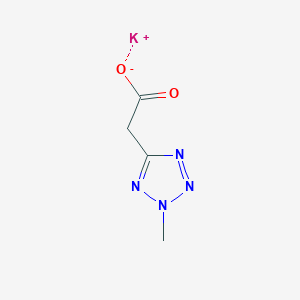
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)
![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)
